molecular formula C17H18N4O2S B10861509 Grp78-IN-3

Grp78-IN-3

Cat. No.: B10861509
M. Wt: 342.4 g/mol
InChI Key: XOWYFNSUXHAORU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GRP78-IN-3 is a potent small-molecule inhibitor that selectively targets glucose-regulated protein 78 (GRP78), also known as binding immunoglobulin protein or heat shock protein family A member 5. GRP78 is a chaperone protein within the endoplasmic reticulum that plays a crucial role in protein folding and assembly, and it is involved in the unfolded protein response. This compound has shown significant potential in cancer research due to its ability to inhibit GRP78, which is often overexpressed in various tumors and associated with cancer cell survival, proliferation, and resistance to therapy .

Preparation Methods

The synthesis of GRP78-IN-3 involves several steps, starting with the preparation of the core structure followed by functionalization to achieve the desired inhibitory properties. The synthetic route typically includes:

    Formation of the Core Structure: This involves the construction of the molecular backbone through a series of condensation and cyclization reactions.

    Functionalization: Introduction of specific functional groups that enhance the binding affinity and selectivity towards GRP78.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(2S)-3-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C17H18N4O2S/c1-10(2)14(16(23)21-17-18-7-8-24-17)20-15(22)13-9-11-5-3-4-6-12(11)19-13/h3-10,14,19H,1-2H3,(H,20,22)(H,18,21,23)/t14-/m0/s1

InChI Key

XOWYFNSUXHAORU-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC=CC=C3N2

Canonical SMILES

CC(C)C(C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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